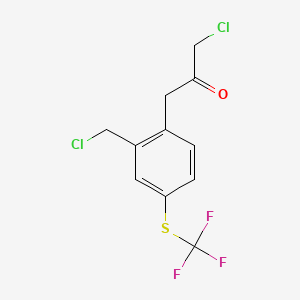
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
準備方法
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Chlorination: The next step involves the chlorination of the propanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling Reaction: The final step involves coupling the chloropropanone with the trifluoromethoxybenzene derivative under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of corresponding alcohols and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
科学的研究の応用
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloropropanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of trifluoromethoxy groups, which may affect its chemical reactivity and biological activity.
3,5-Bis(trifluoromethoxy)benzaldehyde: This compound lacks the chloropropanone moiety, making it less reactive in certain chemical reactions.
1-(3,5-Bis(trifluoromethoxy)phenyl)ethanone: This compound has an ethanone moiety instead of a chloropropanone moiety, which may influence its chemical properties and applications.
特性
分子式 |
C11H7ClF6O3 |
|---|---|
分子量 |
336.61 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2 |
InChIキー |
CBHJJDRBXJPAGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


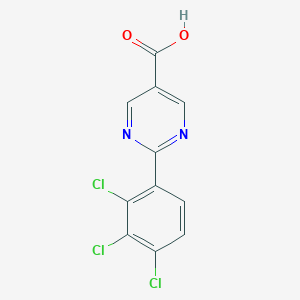
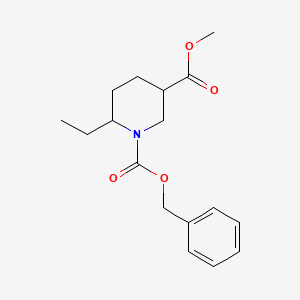
![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)



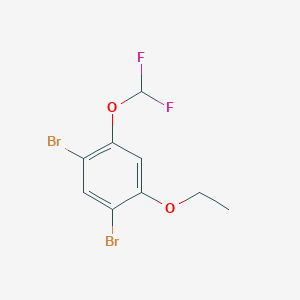
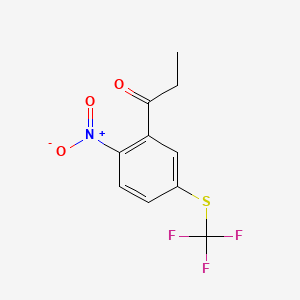
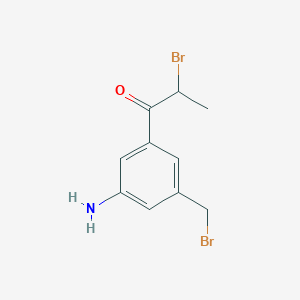
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
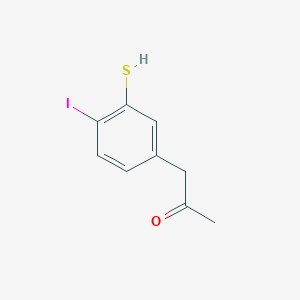
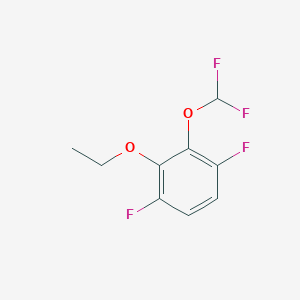
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)
